5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis
The systematic nomenclature of 5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride follows International Union of Pure and Applied Chemistry conventions for substituted benzoyl chlorides. The compound is officially registered under Chemical Abstracts Service registry number 1160260-28-5, which provides unambiguous identification in chemical databases worldwide. The systematic International Union of Pure and Applied Chemistry name "this compound" precisely describes the substitution pattern on the benzene ring, indicating a chlorine atom at the 5-position and a 3-methylbenzyloxy group at the 2-position relative to the benzoyl chloride functional group.
The Chemical Abstracts Service registry analysis reveals that this compound belongs to the broader class of substituted benzoyl chlorides, with the Molecular Design Limited number MFCD12198011 serving as an additional identifier in chemical supplier databases. The nomenclature also reflects the presence of two distinct aromatic systems: the primary benzene ring bearing the benzoyl chloride functionality and the pendant 3-methylbenzyl group attached through an ether linkage. This structural arrangement creates a compound with multiple reactive sites and potential for diverse chemical transformations.
The International Union of Pure and Applied Chemistry naming convention emphasizes the priority of the benzoyl chloride functional group as the principal substituent, with subsequent numbering beginning from the carbon bearing the carbonyl group. Alternative nomenclature found in supplier databases includes "5-Chloro-2-[(3-methylphenyl)methoxy]benzoyl chloride," which provides equivalent structural information through different descriptive terminology. The consistency of nomenclature across multiple chemical suppliers and databases confirms the standardized identification of this compound in chemical literature.
Properties
IUPAC Name |
5-chloro-2-[(3-methylphenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c1-10-3-2-4-11(7-10)9-19-14-6-5-12(16)8-13(14)15(17)18/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKNHAPSZKILKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-chloromethyl benzoic acid chlorides
A method for synthesizing 3-chloromethyl benzoic acid chlorides involves using benzenyl trichloride and paraformaldehyde in the presence of a Lewis acid catalyst and a solvent. The reaction occurs under specific conditions to ensure high yield and purity of the product.
The general chemical equation for this synthesis is:
\$$
\text{C}6\text{H}5\text{Cl}3 + (\text{HCHO})n \rightarrow \text{ClCH}2\text{C}6\text{H}_4\text{COCl} + \text{HCl}
\$$
Where n typically ranges from 10 to 100.
- Reactants Ratio: The molar ratio of the Lewis acid catalyst, benzenyl trichloride, and paraformaldehyde is maintained at 0.05 ~ 0.5:1:1 ~ 1.5, with a preferred ratio of 0.3:1:1.2.
- Temperature: The reaction temperature is controlled between 20 and 70°C.
- Time: The reaction time ranges from 5 to 20 hours.
- Pressure: The reaction is conducted under a pressure of 0.1 to 0.5 MPa to reduce the loss of reactants.
- Introduce 80 ml of methylene dichloride and 30 ml of chloroform into an autoclave.
- Add 0.1 mol of benzenyl trichloride, 0.15 mol of paraformaldehyde, and 0.005 mol of anhydrous manganous chloride.
- Pressurize the autoclave with nitrogen to 0.5 MPa.
- Maintain the reaction temperature between 50 and 55°C for 16 hours.
- Cool the mixture to room temperature and vent the nitrogen.
- Analyze the sample using GC, which typically shows a main peak area of 81.8% corresponding to 3-chloromethyl benzoic acid chlorides.
Synthesis of High-Purity Benzoyl Chloride
An alternative method involves using benzoic acid and thionyl chloride as raw materials in the presence of a catalyst to synthesize high-purity benzoyl chloride.
- Mix benzoic acid with thionyl chloride in a reactor.
- Add a catalyst such as N,N-dimethylformamide (DMF).
- Heat the mixture under reflux with stirring.
- React for 1.5 to 3 hours until the solution becomes clear, indicating the completion of the reaction.
- Perform vacuum distillation to remove excess thionyl chloride.
- Collect the fraction distilling between 90-120°C to obtain the benzoyl chloride product.
| Procedure | Phenylformic acid (g) | Sulfur oxychloride (g) | N,N-dinethylformamide (g) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Content (%) |
|---|---|---|---|---|---|---|---|
| 1 | 600 | 660 | 1.8 | 30 | 3 | 90 | 99.5 |
| 2 | 400 | 800 | 2.8 | 50 | 2 | 91 | 99.7 |
| 3 | 300 | 750 | 3 | 50 | 1.5 | 90 | 99.6 |
- The mass ratio of phenylformic acid to sulfur oxychloride is maintained at 1:(1.1-5.0).
- The catalyst (DMF) is added at 0.003-0.010 times the mass of benzoic acid.
- The reflux temperature is controlled between 30-70°C, and the reaction time is 1-6 hours.
- Vacuum distillation is performed under a vacuum of 20-50 mmHg.
General Synthesis of 5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid
The synthesis of 5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid generally involves reacting 5-chloro-2-hydroxybenzoic acid with 2-methylbenzyl chloride in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent, such as dimethylformamide, at elevated temperatures.
5-chloro-2-hydroxybenzoic acid + 2-methylbenzyl chloride + K₂CO₃ → 5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid + KCl + H₂O
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-chloro-2-[(3-methylbenzyl)oxy]benzoic acid.
Common Reagents and Conditions
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using an amine would yield an amide derivative.
Hydrolysis: The major product is 5-chloro-2-[(3-methylbenzyl)oxy]benzoic acid.
Scientific Research Applications
Pharmaceutical Intermediates
One of the primary applications of 5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride is its role as a pharmaceutical intermediate. It is utilized in the synthesis of various bioactive compounds, including potential therapeutic agents for treating diseases such as cancer and bacterial infections. The compound's reactivity in acylation reactions allows for the efficient formation of derivatives that can exhibit enhanced pharmacological properties.
Case Studies:
- Synthesis of Anticancer Agents : Research has demonstrated that derivatives synthesized from this compound show promising anticancer activity. For instance, compounds derived from this intermediate were evaluated for their cytotoxic effects on different cancer cell lines, revealing IC50 values that indicate significant potency compared to standard treatments.
- Antibacterial Activity : Studies have shown that derivatives of this compound possess antibacterial properties against various strains, including Mycobacterium tuberculosis. The biological activity was assessed through in vitro assays, demonstrating effective inhibition comparable to established antibiotics.
Organic Synthesis
In organic synthesis, this compound serves as a key building block for creating complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing various functionalized aromatic compounds.
Synthesis Pathways:
- Nucleophilic Aromatic Substitution : The compound can participate in nucleophilic substitution reactions where nucleophiles attack the electrophilic carbon atom bonded to the chlorine atom, leading to the formation of diverse products.
- Formation of Esters and Amides : By reacting with alcohols or amines, this compound can be transformed into esters or amides, which are crucial in drug development and formulation.
Interaction Studies
Understanding the interactions of this compound within biological systems is essential for evaluating its therapeutic potential and safety profile. Preliminary studies focus on its binding affinity to target proteins and its metabolic pathways, which are critical for predicting its behavior in vivo.
Research Findings:
- Binding Affinity Studies : Initial studies have indicated that this compound may bind effectively to certain enzyme targets, suggesting potential pathways for therapeutic action.
- Metabolic Stability : Investigations into the metabolic stability of derivatives have provided insights into their pharmacokinetic properties, which are vital for drug development.
Comparative Analysis with Related Compounds
To contextualize the significance of this compound, a comparative analysis with structurally similar compounds is beneficial.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride | Similar benzoyloxy structure | Contains a chlorobenzyl group instead |
| 4-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid | Carboxylic acid instead of chloride | Exhibits different reactivity due to acid |
| 5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride | Bromine substituent | May have differing biological activities |
This table illustrates how variations in halogen substitution and functional groups can lead to different chemical properties and biological activities, emphasizing the unique role of this compound in synthetic chemistry.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity makes it useful in modifying biological molecules, such as proteins and nucleic acids, thereby altering their function and activity .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
Substituted benzoyl chlorides exhibit distinct chemical behaviors depending on the electronic and steric effects of their substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties of Selected Benzoyl Chloride Derivatives
Key Differences in Reactivity
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-fluorobenzyloxy group () enhances electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. In contrast, the 3-methylbenzyloxy group (target compound) is electron-donating, slightly reducing reactivity but improving solubility in nonpolar solvents . Halogen Effects: Bromine () increases molecular weight and stabilizes intermediates via resonance, whereas chlorine () enhances polarity and oxidative stability .
Stability and Handling Considerations
- Volatility : Derivatives with higher molecular weights (e.g., 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride, 360.03 g/mol) exhibit lower volatility, reducing inhalation hazards compared to lighter analogs like benzoyl chloride (C₇H₅ClO, 140.57 g/mol) .
- Safety Profiles: Compounds with multiple halogens (e.g., 3,4-dichlorobenzyloxy in ) require stringent handling protocols (e.g., non-sparking tools, PPE) due to increased irritancy and environmental persistence .
Biological Activity
5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride is an organic compound with notable potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications.
Chemical Characteristics
- Molecular Formula : C15H12ClO2
- Molecular Weight : Approximately 295.16 g/mol
- Structure : The compound contains a benzoyl chloride moiety, a chloro substituent at the 5-position, and a hydrophobic 3-methylbenzyl group, which influences its biological interactions.
Synthesis
The synthesis of this compound typically involves acylation reactions that yield high purity and yield. This compound serves as a versatile precursor for various derivatives in pharmaceutical chemistry.
Anti-inflammatory Effects
A study investigating related compounds has demonstrated anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. The compound 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid showed significant reduction in inflammatory markers in LPS-induced rat models . It is hypothesized that this compound may share similar pathways, potentially providing a less toxic alternative to traditional NSAIDs.
Comparative Analysis with Similar Compounds
The following table summarizes the features and biological activities of compounds structurally similar to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride | Similar benzoyloxy structure | Antimicrobial activity against E. coli |
| 4-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid | Carboxylic acid instead of chloride | Anti-inflammatory properties |
| 5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride | Bromine substituent | Potential differing biological activities |
Case Studies and Research Findings
- Antimicrobial Resistance : The increasing threat of antimicrobial resistance necessitates the exploration of novel compounds like this compound. Preliminary studies should focus on its interaction with bacterial DNA gyrase and other targets to evaluate its potential as an antimicrobial agent .
- Inflammatory Response : In silico studies suggest that similar compounds may bind effectively to COX enzymes, reducing inflammatory responses . Future research should investigate the specific molecular pathways influenced by this compound in inflammation models.
Q & A
Q. What are the standard synthetic routes for preparing 5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3-methylbenzyl chloride and 5-chlorosalicylic acid derivatives. Key steps include:
- Chlorination : Reacting the hydroxyl group of 5-chloro-2-hydroxybenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
- Etherification : Coupling the intermediate with 3-methylbenzyl alcohol under basic conditions (e.g., pyridine) to form the benzyl ether linkage.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dry dichloromethane to achieve >95% purity. Monitor by TLC and confirm via NMR (¹H/¹³C) and LC-MS .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (CDCl₃) identifies aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.4 ppm for 3-methylbenzyl), and the acyl chloride carbonyl (δ 170–175 ppm in ¹³C NMR).
- IR Spectroscopy : Confirm the C=O stretch of the acyl chloride (~1770 cm⁻¹) and ether C-O-C stretch (~1250 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns to validate the structure .
Advanced Research Questions
Q. How can conflicting carcinogenicity data for α-chlorinated toluenes and benzoyl chloride derivatives be reconciled in risk assessment?
- Methodological Answer : Discrepancies arise from:
- Exposure Routes : Animal studies (e.g., dermal application in mice) show carcinogenicity for benzyl chloride derivatives, while human cohort data are limited to occupational inhalation .
- Metabolic Activation : Evaluate species-specific cytochrome P450 metabolism using in vitro hepatocyte models.
- Dose-Response Analysis : Conduct subchronic toxicity studies (OECD TG 408) to identify NOAEL (No Observed Adverse Effect Level) thresholds and extrapolate via physiologically based pharmacokinetic (PBPK) modeling .
Q. What experimental design optimizes the use of this compound in derivatization for targeted metabolomics?
- Methodological Answer :
- Reaction Conditions : Use anhydrous acetonitrile at 60°C for 30 minutes to derivatize amines or hydroxyl groups.
- Stable Isotope Labeling : Incorporate deuterated benzoyl chloride (e.g., C₆D₅COCl) as an internal standard for LC-MS/MS quantification.
- Matrix Compatibility : Validate recovery rates in complex matrices (e.g., serum, CSF) by spiking known concentrations and comparing with calibration curves .
Q. How can researchers address instability issues of this compound during storage?
- Methodological Answer :
- Storage : Keep in amber vials under inert gas (Ar/N₂) at –20°C to prevent hydrolysis.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor purity via HPLC.
- Additives : Include molecular sieves (3Å) in storage containers to absorb residual moisture .
Data Contradiction Analysis
Q. Why do some studies report high reactivity of this compound in amidation reactions, while others note incomplete conversions?
- Methodological Answer : Contradictions may stem from:
- Nucleophile Strength : Use stronger nucleophiles (e.g., primary amines) for efficient amidation; secondary amines or sterically hindered substrates require longer reaction times or elevated temperatures.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to non-polar solvents.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation via intermediate stabilization. Validate reaction progress by FT-IR (disappearance of C=O stretch at ~1770 cm⁻¹) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
